Product packaging for Boc-orn(boc)-OH(Cat. No.:CAS No. 57133-29-6)

Boc-orn(boc)-OH

Cat. No.: B558250
CAS No.: 57133-29-6
M. Wt: 332,4 g/mole
InChI Key: WPTUQMUCTTVOFW-BONVTDFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nomenclature and Chemical Identity of Boc-Orn(Boc)-OH

This compound is the common shorthand for a derivative of the non-proteinogenic amino acid L-ornithine. Its full chemical name is Nα,δ-Bis-Boc-L-ornithine. ruifuchemical.comscbt.com The "Boc" designation refers to the tert-butoxycarbonyl protecting group, a cornerstone of modern peptide chemistry. In this particular compound, two Boc groups are present, attached to both the alpha (α) and delta (δ) amino groups of the ornithine backbone. This dual protection is key to its specific applications.

The compound is also known by other synonyms such as N-alpha,N'-Di-(t-Butyloxycarbonyl)-L-Ornithine and (2S)-2,5-bis[(2-Methylpropan-2-yl)oxycarbonylamino]pentanoic Acid. ruifuchemical.com It is typically a white to off-white powder with a melting point range of 117.0 to 124.0°C. ruifuchemical.com

Interactive Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 57133-29-6
Molecular Formula C15H28N2O6
Molecular Weight 332.40 g/mol
Appearance White to Off-White Powder
Purity >98.0% (HPLC)

Data sourced from multiple chemical suppliers. ruifuchemical.com

Contextual Significance of this compound as a Protected Amino Acid Derivative

In the intricate process of peptide synthesis, it is crucial to control which functional groups react and in what sequence. This is where protecting groups, like the Boc group, become indispensable. The development of the tert-butoxycarbonyl group was a significant advancement in peptide synthesis, allowing for the temporary masking of reactive amine functionalities.

This compound is a prime example of a protected amino acid. cymitquimica.com The presence of Boc groups on both the α- and δ-amino groups of ornithine prevents them from participating in unwanted side reactions during the step-wise assembly of a peptide chain. ruifuchemical.com This allows chemists to selectively deprotect and couple other amino acids to build a desired peptide sequence with high fidelity.

Role in Contemporary Organic and Biomolecular Chemistry

The utility of this compound extends across various sub-disciplines of chemistry. It is a fundamental building block in both solid-phase and solution-phase peptide synthesis. vulcanchem.com The ability to orthogonally protect the two amino groups of ornithine with different protecting groups (for instance, using Fmoc for one and Boc for the other) offers chemists a high degree of synthetic flexibility. vulcanchem.comcaymanchem.com

A notable application is in the synthesis of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA with a peptide-like backbone. smolecule.com Boc-protected ornithine derivatives are instrumental in constructing these novel biomolecules, which have shown great promise in various medical applications. smolecule.com

Furthermore, this compound and its derivatives are used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides but often have improved stability and bioavailability. smolecule.com These are of significant interest in drug development. smolecule.com

Emerging Research Frontiers for this compound

The versatility of this compound continues to open up new avenues of research. One exciting area is the creation of constrained peptides, where the ornithine side chain is used to create cyclic structures. advancedchemtech.comresearchgate.net These cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts.

Researchers are also exploring the use of ornithine derivatives in the development of novel drug delivery systems. For example, ornithine-containing peptides have been shown to enhance the cell permeability of other molecules, a critical factor in the efficacy of many drugs. caymanchem.com Additionally, derivatives of this compound are being utilized in the synthesis of antibody-drug conjugates (ADCs), a promising class of cancer therapeutics. medchemexpress.com

Another frontier is the synthesis of unnatural amino acids with unique properties. For instance, researchers have used Boc-Orn(Fmoc)-OH as a starting material to create a novel amino acid that induces beta-sheet formation in peptides, which is important for studying protein folding and aggregation. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20N2O3 B558250 Boc-orn(boc)-OH CAS No. 57133-29-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O6/c1-14(2,3)22-12(20)16-9-7-8-10(11(18)19)17-13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,20)(H,17,21)(H,18,19)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOJSMIZZYHNQG-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426767
Record name BOC-ORN(BOC)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57133-29-6
Record name BOC-ORN(BOC)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of Boc Orn Boc Oh

Synthetic Pathways to Boc-Orn(Boc)-OH

Orthogonal Protection Schemes for Nα and Nδ Amino Groups of L-Ornithine

Fmoc-Based Solid-Phase Approach for Protected Ornithine Derivatives

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, with the 9-fluorenylmethoxycarbonyl (Fmoc) strategy being one of the most prevalent methods. In Fmoc-SPPS, the α-amino group of amino acids is protected by the base-labile Fmoc group, while side-chain functionalities are protected by acid-labile groups. Ornithine, a diamino acid, requires protection on both its α-amino and ε-amino groups. For Fmoc-based strategies, ornithine derivatives are typically employed where the α-amino group is protected with Fmoc, and the ε-amino group is protected with groups such as tert-butoxycarbonyl (Boc), allyloxycarbonyl (Aloc), or 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) peptide.compeptide.coma2bchem.comambeed.com. For instance, Fmoc-Orn(Boc)-OH is a commonly used building block in Fmoc-SPPS, where the Fmoc group is removed by treatment with a base like piperidine, while the Boc group on the side chain remains intact until final cleavage from the resin peptide.comsigmaaldrich.comorganic-chemistry.org. This orthogonal protection allows for selective deprotection and subsequent functionalization or peptide elongation. While this compound itself is primarily utilized in Boc-based solid-phase synthesis strategies or as a precursor, the Fmoc approach represents a dominant methodology for incorporating protected ornithine into peptide chains, offering a complementary strategy to Boc-based methods researchgate.net.

Purification Techniques for this compound Synthesis

Following the synthesis of this compound, rigorous purification is essential to ensure its suitability for downstream applications, particularly in peptide synthesis where high purity is paramount. Common purification techniques employed include:

Crystallization: This method leverages differences in solubility to isolate the desired compound. Recrystallization from suitable solvent systems, such as ethyl acetate/petroleum ether mixtures, can yield highly pure this compound chemicalbook.com.

Chromatography: Various chromatographic methods are effective for purifying this compound.

Silica (B1680970) Gel Chromatography: This is a widely used technique for separating organic compounds based on their polarity. Elution with appropriate solvent gradients allows for the isolation of the target molecule from reaction byproducts and unreacted starting materials chemicalbook.com.

Ion Exchange Chromatography: This method can also be employed, particularly for amino acid derivatives, by utilizing the charged nature of the molecule under specific pH conditions google.com.

Washing and Extraction: After synthesis, the crude product is often subjected to aqueous washes and organic solvent extractions to remove soluble impurities and isolate the product ambeed.com.

The choice of purification technique often depends on the specific synthetic route and the nature of the impurities present.

Derivatization and Functionalization of this compound

This compound serves as a versatile intermediate that can undergo various derivatization and functionalization reactions, primarily related to the selective manipulation of its protecting groups and the formation of peptide bonds.

Amide Bond Formation Reactions

This compound is extensively used in peptide synthesis to form amide (peptide) bonds. The protected α-amino group allows for controlled coupling with the activated carboxyl group of another amino acid or peptide fragment. This process typically involves:

Activation of the Carboxyl Group: The carboxylic acid moiety of this compound is activated using various coupling reagents. Common activators include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in combination with additives like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve coupling efficiency chemicalbook.comsmolecule.comresearchgate.net. Other potent coupling reagents like benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also frequently employed chemicalbook.com.

Coupling: The activated carboxyl group then reacts with the free amine of the incoming amino acid or peptide, forming a new amide bond. This reaction is typically carried out in inert organic solvents such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) chemicalbook.comchemicalbook.com.

Table 1: Common Coupling Reagents for Amide Bond Formation with this compound

Coupling Reagent SystemAdditives/BaseTypical SolventsNotes
DCCHOBt, DMAPDMF, DCMClassic reagent, can cause dicyclohexylurea precipitation
DICHOBt, HOAtDMF, DCMMore soluble urea (B33335) byproduct than DCC
PyBOPNMMDMF, DCMEfficient coupling, good for difficult couplings
HATUDIPEADMFHighly efficient, rapid coupling

Reactions Involving Side Chain Modification

While the ε-amino group of ornithine in this compound is protected by a Boc group, this protection can be selectively removed under acidic conditions to expose the free amine for further modification. Once deprotected, the ε-amino group can participate in various reactions, such as acylation, alkylation, or conjugation with other molecules. For example, after removal of the Boc group, the free amine can be reacted with activated carboxylic acids to form amide linkages, or with isocyanates to form urea linkages. In Fmoc-based SPPS, strategies involving orthogonal side-chain protecting groups like Dde or ivDde are commonly used to allow selective modification of the side chain amine on-resin without affecting the Fmoc group or other side-chain protecting groups sigmaaldrich.com. While this compound has two identical Boc groups, the principle of deprotecting one to allow modification is applicable once one of the Boc groups is selectively removed or if a mixed protection strategy were employed.

Introduction of Other Protecting Groups (e.g., Z, Fmoc)

Ornithine derivatives can be synthesized with various combinations of protecting groups to suit different synthetic strategies. This compound represents a doubly Boc-protected ornithine. However, ornithine can also be protected using other common groups, such as benzyloxycarbonyl (Z or Cbz) or Fmoc, often in combination with a different protecting group on the other amino function.

Mixed Protection Strategies: Synthesis of ornithine derivatives with mixed protection schemes, such as Nα-benzyloxycarbonyl-Nε-tert-butoxycarbonyl-L-ornithine (Boc-Orn(Z)-OH) or Nα-Fmoc-Nε-Boc-L-ornithine (Fmoc-Orn(Boc)-OH), are well-established peptide.comchemicalbook.comnih.gov. These mixed protection strategies are valuable for orthogonal deprotection sequences, allowing for differential removal of protecting groups at specific stages of peptide synthesis or for targeted side-chain modifications. For example, Boc-Orn(Z)-OH allows for selective removal of the Boc group under acidic conditions while the Z group remains intact, or vice versa under hydrogenolysis conditions for Z.

Applications of Boc Orn Boc Oh in Peptide and Bioconjugation Chemistry

Role as a Chiral Building Block in Peptide Synthesis

Boc-Orn(Boc)-OH serves as a valuable chiral building block for introducing an ornithine residue into a peptide sequence. The presence of two Boc groups, which are chemically identical in terms of lability, presents both opportunities and challenges that define its use in various synthesis methodologies.

In standard Boc-based Solid-Phase Peptide Synthesis (SPPS), the process relies on the differential acid lability between the temporary Nα-Boc protecting group and the more permanent side-chain protecting groups (often benzyl-based). The Nα-Boc group is removed at each cycle with a moderate acid, typically trifluoroacetic acid (TFA), to allow for the coupling of the next amino acid. chempep.comnih.gov

Given that both protecting groups in this compound are acid-labile Boc groups, its application in conventional Boc-SPPS is strategic. peptide.comgoogle.com When this compound is incorporated into a growing peptide chain, the subsequent TFA deprotection step will remove not only the Nα-Boc group of the newly added ornithine but also the Boc group protecting its Nδ side-chain. This simultaneous deprotection makes this compound suitable for specific applications where a free ornithine side-chain is required immediately after its incorporation for on-resin modifications, such as branching or cyclization.

Solution-phase peptide synthesis offers greater flexibility in the choice of solvents and reaction conditions, which can be exploited when using this compound. In this approach, intermediates are purified after each step, allowing for more controlled manipulations. nih.gov this compound can be coupled to another amino acid or peptide fragment in solution using standard coupling reagents. The resulting di-Boc-protected ornithine-containing peptide can then be carried forward. The global deprotection of both Boc groups can be achieved simultaneously at a later stage using strong acid, making it an efficient precursor for peptides where the ornithine side-chain amine does not require selective modification.

The structure of this compound is particularly advantageous for creating branched or "dendrimeric" peptides. After incorporating the this compound residue into a peptide chain via its carboxyl group, a standard deprotection step with TFA exposes both the Nα and Nδ amino groups. This allows for the simultaneous or sequential elongation of two distinct peptide chains from a single ornithine residue, one from the main backbone and another from the side-chain, leading to the formation of Y-shaped or branched peptide structures. While orthogonally protected derivatives like Boc-Orn(Fmoc)-OH are often used for more controlled, stepwise synthesis of branched peptides, this compound provides a direct route to symmetrically branched structures. nbinno.comnbinno.com

Cyclic peptides often exhibit enhanced stability and biological activity. this compound can serve as a key component in the synthesis of certain cyclic structures. For instance, after its incorporation into a linear peptide precursor on a solid support, the removal of both Boc groups exposes the two primary amines. The newly freed side-chain amine can then be used as a nucleophile for an intramolecular cyclization reaction. This can involve forming an amide bond with the C-terminal carboxylic acid of the peptide (side-chain-to-tail cyclization) or with the side-chain of an acidic amino acid like aspartic acid or glutamic acid.

Cyclization StrategyDescriptionRole of this compound
Head-to-Side-Chain The N-terminal amine of the peptide chain forms a bond with the ornithine side-chain.Not a direct application, as the N-terminal amine is used for chain elongation.
Side-Chain-to-Tail The ornithine side-chain amine forms a bond with the C-terminal carboxyl group.The side-chain Boc group is removed on-resin to provide the free amine needed for cyclization before cleavage from the support.
Side-Chain-to-Side-Chain The ornithine side-chain amine forms a bond with the side-chain of another residue (e.g., Asp or Glu).Provides one of the reactive partners for the intramolecular ring-closing reaction.

This compound is a versatile starting material for the synthesis of other non-standard amino acids. The primary amine on the side chain, once deprotected, is a reactive handle that can be chemically modified. A prominent example is the conversion of the ornithine side chain into an arginine analogue through guanidinylation. After incorporating this compound and selectively deprotecting the side chain, it can be reacted with a guanidinylating agent to form a protected arginine residue within the peptide sequence. This allows for the site-specific introduction of arginine or its derivatives at desired positions, which can be crucial for studying protein function and designing therapeutic peptides. youtube.com

Bioconjugation and Molecular Tagging

Bioconjugation involves the covalent attachment of molecules, such as fluorescent dyes, biotin, or drug payloads, to a biomolecule like a peptide. The ornithine side-chain amine is an excellent site for such modifications due to its nucleophilicity.

In this context, a peptide containing an ornithine residue is first synthesized using this compound. After the peptide chain is assembled, the final deprotection step removes the Boc group from the ornithine side chain, exposing the primary amine. This amine can then be selectively targeted for conjugation reactions, leaving other functional groups in the peptide untouched. This site-specific modification ensures that the attached tag or molecule does not interfere with the peptide's biological activity. This strategy is fundamental for creating peptide-based diagnostics, research probes, and targeted therapeutics.

Conjugation to Peptides for Enhanced Cell Permeability

A significant hurdle in the development of peptide-based therapeutics is their generally poor ability to cross cell membranes. nih.gov To overcome this, peptides can be conjugated to cell-penetrating peptides (CPPs), which are short sequences rich in cationic residues that facilitate cellular entry. chapman.edu

This compound is instrumental in the synthesis of such polycationic peptides. During solid-phase peptide synthesis (SPPS), this compound is incorporated into the growing peptide chain. In the final step of synthesis, the Boc groups are removed using strong acid, exposing the primary amino groups on the ornithine side chains. At physiological pH, these amines become protonated, creating a positively charged peptide that can interact with the negatively charged components of the cell membrane, thereby enhancing its permeability. Research has shown that conjugating ornithine to peptides can significantly improve their cellular uptake compared to their unconjugated counterparts. chemicalbook.com

Peptide/MoleculeConjugation StrategyOutcome
GFP-labeled peptidesConjugation with ornithine using an ornithine-containing building block. chemicalbook.comEnhanced cell permeability compared to the unconjugated peptide. chemicalbook.com
Various linear peptidesCyclization and incorporation of cationic residues (like deprotected ornithine). nih.govMacrocyclization can improve proteolytic stability and cell-penetrating activity. nih.govnih.gov

Attachment to Biomolecules for Biochemical Assays and Studies

The ornithine side chain, made available by incorporating this compound, serves as a valuable attachment point for various probes used in biochemical studies. After its incorporation into a peptide and subsequent deprotection, the δ-amino group becomes a nucleophilic handle for conjugation.

This side chain can be modified with a variety of molecules, including:

Fluorescent Dyes: For tracking the localization and movement of peptides or proteins within cells.

Biotin: For use in affinity-based purification and detection assays, such as western blotting or ELISA.

Cross-linking Agents: To study protein-protein interactions by covalently linking interacting partners.

While this compound exposes two reactive amines upon full deprotection, related derivatives with orthogonal protecting groups (like Fmoc and Boc) are often used when site-specific modification of only the side chain is required during synthesis. chemimpex.comnbinno.com Nevertheless, the fundamental role of the ornithine side chain as a conjugation point remains a cornerstone of creating tools for life science research. medchemexpress.com

Biomolecule TypeAttached Probe/LabelPurpose of ConjugationRole of Ornithine Linker
PeptidesImaging AgentsTo enable diagnostic tracking and visualization. chemimpex.comProvides a stable, reactive site for linking the agent. chemimpex.com
ProteinsVarious synthetic probesTo elucidate or engineer protein function in vitro and in live cells. nih.govIntroduces a non-canonical amino acid with a reactive side chain for modification. nih.gov
Therapeutic AgentsLipidsTo create peptidomimetic lipid nanoparticles for nucleic acid delivery. mdpi.commdpi.comActs as a cationic headgroup in the lipid structure to facilitate complexation with siRNA/DNA. mdpi.commdpi.com

Use in Targeted Drug Delivery Systems

Targeted drug delivery aims to increase the concentration of a therapeutic agent at a specific site in the body, such as a tumor, thereby enhancing efficacy and reducing side effects. This compound is used in the construction of sophisticated drug delivery vehicles, including lipid nanoparticles (LNPs) and antibody-drug conjugates (ADCs). chemimpex.commedchemexpress.com

In the synthesis of peptidomimetic lipids, this compound is used to build the cationic headgroup of the lipid. mdpi.comnih.gov This was demonstrated in the creation of lipid nanoparticles for delivering siRNA. mdpi.com The synthesis involved reacting a lipid tail with this compound, followed by deprotection to create a cationic lipid. These lipids can then self-assemble with negatively charged nucleic acids (like siRNA) to form LNPs that deliver the genetic material into cells to silence specific genes, such as STAT3 in melanoma models. mdpi.com Similarly, related ornithine derivatives are used as linkers in the synthesis of ADCs. medchemexpress.com

Delivery System ComponentRole of this compoundTherapeutic PayloadTarget Application
Lipid Nanoparticles (LNPs)Used to synthesize cationic peptidomimetic lipids (e.g., DoGo4, Chorn3). mdpi.comsiRNA against STAT3. mdpi.comMelanoma Therapy. mdpi.com
Lipid Nanoparticles (LNPs)Building block for peptidomimetic lipids for LNP formulation. mdpi.comnih.govsiRNA against TLR4. nih.govCerebral Ischemia/Reperfusion Injury. nih.gov
Antibody-Drug Conjugates (ADCs)A related derivative, N3-D-Orn(Boc)-OH, is used as a linker component. medchemexpress.comCytotoxic drugs (general concept). medchemexpress.comTargeted Cancer Therapy. medchemexpress.com

Applications in Protein Engineering

Protein engineering involves modifying protein structures to create novel functions or enhance their properties. chemimpex.com The incorporation of non-canonical amino acids is a powerful tool in this field, and this compound facilitates the introduction of ornithine into protein structures. nih.gov

Once incorporated into a protein, the deprotected ornithine side chain can be used for site-specific modifications. This allows for the attachment of synthetic molecules to alter the protein's function, stability, or binding characteristics. For example, the amino group can be used to form intramolecular bridges (lactam cyclization) with a nearby carboxylic acid group, creating a cyclic constraint that can stabilize a protein's structure or lock it into a specific, active conformation. This modification is crucial for developing more robust enzymes and therapeutic proteins with enhanced efficacy. chemimpex.com

Boc Orn Boc Oh in Supramolecular Chemistry and Materials Science

Design and Synthesis of Peptide-Based Supramolecular Systems

The design of supramolecular systems relies on the precise arrangement of molecular components through non-covalent interactions. Protected amino acids like Boc-Orn(Boc)-OH are instrumental in this process, enabling the synthesis of peptides and peptide conjugates that can self-assemble into ordered nanostructures and functional materials ub.edumdpi.comacs.orgacs.orgacs.orgsemanticscholar.org. The Boc protecting groups on both the alpha and delta amine positions of ornithine prevent unwanted side reactions during synthesis, allowing for controlled assembly processes driven by hydrogen bonding, π-π stacking, and hydrophobic interactions once the protecting groups are strategically removed or incorporated into larger structures ub.edumdpi.comsemanticscholar.orgmdpi.com.

Self-Assembly of Boc-Ornithine Derived Structures

This compound, as a protected amino acid, is a fundamental precursor for creating peptide sequences that exhibit self-assembly behavior. When incorporated into peptide chains, particularly those functionalized with aromatic groups or designed with specific sequences, these derivatives can drive the formation of ordered supramolecular structures such as nanofibers, hydrogels, and nanotubes ub.edumdpi.comacs.orgacs.orgsemanticscholar.org. The protected nature of the ornithine side chain and alpha-amino group allows for precise control over the peptide backbone and side-chain interactions during assembly. For instance, ornithine-derived structures have been investigated for their ability to form ordered assemblies through specific non-covalent interactions, contributing to the development of functional soft materials semanticscholar.orgmdpi.comresearchgate.net.

Formation of Bola-Type Peptide Dendrimers

Ornithine is a key amino acid for constructing branched molecular architectures, including dendrimers. This compound serves as a crucial starting material for synthesizing ornithine-based dendrons, which can then be dimerized via a linker to form bola-type peptide dendrimers nih.govresearchgate.netnih.gov. These bola-type structures, characterized by functional groups at both ends, have shown significant potential in various biomedical applications, including as anti-tumor agents nih.govresearchgate.netmdpi.com. The protected ornithine units provide the necessary branching points and cationic character (upon deprotection) that are essential for the amphipathic properties and biological activity of these complex macromolecules nih.govresearchgate.netnih.gov.

Table 1: Ornithine-Based Bola-Type Peptide Dendrimers

Dendrimer TypeOrnithine IncorporationTerminal GroupsReported Bioactivity
Pro-rich Bola DendrimersOrnithine-basedProlineCytostatic activity against glioblastoma cells (U87, T98G) nih.govresearchgate.netnih.gov
His-rich Bola DendrimersOrnithine-basedHistidineCytostatic activity against glioblastoma cells (U87, T98G) nih.govresearchgate.netnih.govmdpi.com
Ornithine DendronsOrnithineProline/HistidinePromising anti-tumor agents; potential tools for studying drug bioactivity nih.govresearchgate.netnih.gov

Supramolecular Polymeric Nanotubes

Peptide-based nanotubes represent a significant class of nanomaterials formed through the self-assembly of specific peptide sequences. While direct use of this compound in forming nanotubes is often through its incorporation into longer peptide chains or cyclic peptides, the fundamental principles of amino acid assembly apply. Protected amino acids are precursors for peptides that can adopt conformations, such as β-sheets or helices, enabling them to stack and form tubular structures acs.orgnih.gov. Ornithine residues, when appropriately positioned and protected, can contribute to the stability and functionality of these supramolecular nanotubes, which have applications in areas like catalysis and drug delivery acs.orgnih.govnih.gov.

Development of Advanced Biomaterials

The field of biomaterials development heavily utilizes the self-assembly properties of peptides and amino acid derivatives. This compound, as a protected amino acid, is a key component in synthesizing peptide conjugates and modified amino acids that can form hydrogels, scaffolds, and other advanced materials for biomedical applications acs.orgacs.orgsemanticscholar.orgnih.govnih.gov. The ability to precisely control the structure and assembly through protected building blocks allows for the creation of materials with tunable mechanical properties, biocompatibility, and bioactivity. For example, peptide-based hydrogels formed from self-assembling units derived from amino acids are explored for tissue engineering and drug delivery acs.orgacs.orgnih.gov.

Exploration in Nanomaterials Research

Table 2: Nanoparticle Characteristics Using Protected Ornithine Derivatives

Nanoparticle TypeKey Ornithine Derivative UsedAverage Diameter (nm)Transfection Efficiency (GFP positive cells)Application Area
Lipid Nanoparticles (LNPs)Boc-Orn[(Boc-Orn(Boc-Orn(Boc)))]-OH mdpi.comresearchgate.netmdpi.com150–200~60%siRNA delivery mdpi.commdpi.com
Lipid Nanoparticles (LNPs)DoGo peptidomimetics (incorporating this compound) nih.govmdpi.comNot specified>40% (FITC-siRNA positive cells)CNS-targeted siRNA delivery nih.govmdpi.com

Furthermore, the exploration of ornithine derivatives in the synthesis of porphyrin conjugates highlights their role in creating functional nanomaterials with potential applications in photodynamic therapy frontiersin.org. The ability to attach multiple protected ornithine units to a core structure like porphyrin allows for the modulation of solubility, charge, and interaction with biological targets.

Compound List:

this compound (Nα-tert-butoxycarbonyl-Nδ-(tert-butoxycarbonyl)-L-ornithine)

Boc Orn Boc Oh in Drug Discovery and Medicinal Chemistry

Synthesis of Drug Candidates and Therapeutic Agents

Boc-Orn(Boc)-OH serves as a critical intermediate in the synthesis of numerous peptide-based drug candidates and therapeutic agents. Its protected nature allows for controlled incorporation into peptide chains, enabling the precise construction of molecules designed to interact with specific biological targets. Researchers utilize this protected amino acid to introduce ornithine residues into peptides, which can impart unique properties such as enhanced stability, improved cell permeability, or specific binding characteristics. For instance, derivatives of ornithine, including those protected with Boc groups, have been explored in the development of peptidomimetics and peptide conjugates with potential therapeutic effects smolecule.comchemimpex.comchemimpex.com.

While specific drug candidates synthesized solely using this compound are not extensively detailed in the provided search results, the broader application of protected ornithine derivatives highlights its role. For example, Fmoc-Orn(Boc)-OH, a related compound with Fmoc protection on the alpha-amino group, has been used in synthesizing peptides that enhance cell permeability chemicalbook.comcaymanchem.com. Furthermore, Boc-protected ornithine derivatives have been implicated in the synthesis of antibody-drug conjugates (ADCs) as components of linker technologies medchemexpress.com. The general utility of Boc-protected amino acids in constructing peptide libraries for drug screening underscores the importance of this compound in the early stages of drug discovery smolecule.comchemimpex.com.

Development of Peptide-Based Therapeutics

The development of peptide-based therapeutics is a rapidly growing field, and this compound plays a significant role as a synthetic tool. Ornithine, with its basic side chain, can be strategically incorporated into peptides to modulate their charge, hydrophilicity, and interaction with biological membranes or targets mdpi.com. The dual Boc protection on this compound allows for orthogonal deprotection strategies, enabling the selective functionalization of either the alpha or epsilon amino group at different stages of peptide synthesis. This is crucial for creating complex peptide architectures, such as cyclic peptides or peptides with modified side chains, which often exhibit improved pharmacokinetic properties and enhanced therapeutic efficacy compared to their linear counterparts rsc.org.

Research has shown that incorporating ornithine residues, often via protected forms like this compound, can lead to peptides with improved cell permeability chemicalbook.comcaymanchem.com. This characteristic is vital for oral bioavailability and effective delivery of peptide drugs to intracellular targets. Moreover, the ability to create modified amino acids and incorporate them into peptide sequences is a cornerstone of modern peptide drug design, aiming to overcome limitations such as rapid degradation by proteases or poor cell penetration nih.govmdpi.com.

Applications in Cancer Therapy Research

Ornithine derivatives, including those synthesized using this compound, have shown promise in cancer therapy research. Peptides can be designed to target specific cancer cells or pathways involved in tumor growth and metastasis. The incorporation of ornithine residues can influence the amphipathic nature of peptides, which is often important for their interaction with cell membranes, including those of cancer cells mdpi.com.

Studies have explored the synthesis of peptide analogs with modified amino acids, such as ornithine, to enhance their antiproliferative and antimicrobial activities mdpi.com. For instance, replacing lysine (B10760008) residues with ornithine in antimicrobial peptides like aurein (B1252700) 1.2 has led to analogs with increased antibacterial activity against certain strains mdpi.com. While these studies might use Fmoc-Orn(Boc)-OH, the principle of utilizing Boc-protected ornithine to create peptides with altered biological profiles is directly relevant to cancer therapy research, where modified peptides are investigated for their ability to induce apoptosis, inhibit angiogenesis, or deliver cytotoxic payloads. The ability to create complex peptide structures with precise modifications using protected ornithine derivatives is key to designing targeted cancer therapies smolecule.comchemimpex.com.

Targeting Specific Biological Pathways

The precise incorporation of amino acids like ornithine, facilitated by protected derivatives such as this compound, is essential for targeting specific biological pathways. Peptides can be engineered to act as inhibitors or modulators of enzymes, receptors, or signaling cascades implicated in disease. The side chain of ornithine, with its primary amine, can participate in hydrogen bonding or ionic interactions critical for molecular recognition and binding to biological targets.

For example, research into backbone-aminated peptides, which involve modifications to the peptide backbone, has shown that incorporating ornithine residues can influence activity against bacterial strains nsf.gov. While this specific study focuses on backbone amination, it highlights how modifications involving ornithine can impact biological activity and pathway engagement. The ability to selectively deprotect and functionalize the epsilon-amino group of ornithine, enabled by the Boc protection, allows for the attachment of signaling molecules, targeting ligands, or other functional groups to peptides, thereby directing them to specific cellular compartments or pathways. This precision is fundamental in designing peptides that can, for instance, inhibit specific kinases, modulate G-protein coupled receptors, or interfere with protein-protein interactions relevant to disease pathogenesis rsc.org.

Role in Antimycobacterial Cyclohexapeptide Synthesis

Cyclic peptides have garnered significant interest for their diverse biological activities, including potent antimicrobial properties. Ornithine residues can be incorporated into cyclic peptide structures, and the synthesis of these complex molecules often relies on protected amino acid building blocks like this compound. These protected derivatives ensure that only the desired amino groups participate in peptide bond formation and cyclization reactions, preventing unwanted side reactions and ensuring the correct structural integrity of the final cyclic peptide.

While specific research detailing the use of this compound in the synthesis of antimycobacterial cyclohexapeptides was not directly found in the provided search results, the general role of protected ornithine in synthesizing cyclic peptides with biological activity is well-established. Cyclic peptides derived from ornithine have been explored for various therapeutic applications due to their conformational rigidity and enhanced stability chemicalbook.comacs.org. The synthesis of such structures often involves solid-phase peptide synthesis (SPPS) or solution-phase methods where orthogonally protected amino acids are crucial. The ability of this compound to allow selective deprotection and subsequent cyclization makes it a suitable candidate for constructing complex cyclic peptide scaffolds that could be screened for antimycobacterial activity.

Mechanistic and Stereochemical Investigations Involving Boc Orn Boc Oh

Chiral Integrity in Synthetic Transformationshighfine.com

Maintaining the chiral integrity of amino acids during synthetic transformations is paramount to ensure the biological activity and structural accuracy of the resulting peptides. Nα-Boc-Nδ-Boc-L-ornithine, being derived from L-ornithine, must retain its stereochemical configuration throughout synthetic manipulations, particularly during the introduction and removal of protecting groups, as well as during peptide coupling reactions. Racemization, the loss of enantiomeric purity, is a significant concern in peptide synthesis, as it can lead to the formation of diastereomeric peptides with altered or diminished biological functions.

While the Boc group itself is generally considered to be relatively stable and less prone to causing racemization compared to some other protecting groups, the α-carbon of amino acids, especially when activated for peptide bond formation, can be susceptible to epimerization. Studies on peptide synthesis in general highlight that factors such as the choice of coupling reagents, bases, solvents, and reaction temperatures can influence the extent of racemization researchgate.net. For Boc-Orn(Boc)-OH, specific research would focus on how the presence of the two Boc groups affects the susceptibility of the α-carbon to racemization during activation and coupling steps. For instance, the steric bulk and electronic effects of the Boc groups might offer some protection against racemization compared to unprotected ornithine or ornithine with less sterically hindered protecting groups. However, rigorous analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), are essential to quantify any potential loss of chiral purity during its synthesis and subsequent use in peptide assembly capes.gov.br.

Stereochemical Studies of Derivativespeptide.com

The stereochemistry of this compound derivatives is critical for understanding their behavior in solution and in solid-state structures, particularly when incorporated into peptides. X-ray crystallographic analyses of peptide derivatives containing protected ornithine residues provide direct insights into their three-dimensional arrangements. For example, studies on gramicidin (B1672133) S derivatives have revealed the stereochemical details of protected ornithine side chains. In one such study, an X-ray crystallographic analysis of a bis-Nδ-Boc-tetra-Nα-methyl derivative of gramicidin S, cyclo(−Val−MeOrn(Boc)−Leu−d-MePhe−Pro−)2, was performed. This analysis confirmed the antiparallel pleated β-sheet conformation of the main chain, with the Boc-protected ornithine side chains adopting specific orientations within the peptide structure iris-biotech.de. These studies are crucial for correlating structural features with biological activity and for designing peptides with desired conformational properties.

Furthermore, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are employed to study the conformation and stereochemistry of this compound derivatives in solution. These studies can elucidate the preferred conformations of the side chain and its interaction with the peptide backbone, providing valuable data for molecular modeling and structure-activity relationship (SAR) studies.

Mechanism of Action in Peptide Synthesisorganic-chemistry.org

In peptide synthesis, this compound functions as a protected building block that allows for the sequential addition of amino acids to form a peptide chain. The Boc group on the α-amino terminus is typically removed under mild acidic conditions (e.g., trifluoroacetic acid, TFA), exposing the α-amino group for reaction with the activated carboxyl group of the next amino acid in the sequence. The Boc group on the δ-amino group serves to prevent its participation in unwanted side reactions, such as acylation or alkylation, during the synthesis. This δ-amino protection can be selectively removed later in the synthesis or after the peptide chain is assembled, often under different conditions than those used for the α-amino Boc group, enabling further functionalization of the ornithine side chain.

The mechanism of peptide bond formation involves the activation of the carboxyl group of the incoming amino acid, followed by nucleophilic attack by the free α-amino group of the growing peptide chain. Common coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are used to facilitate this process. The Boc protecting groups are designed to be stable under these coupling conditions, ensuring that only the desired peptide bond is formed organic-chemistry.orgorganic-chemistry.org. The presence of two Boc groups on ornithine means that specific strategies are employed for their selective removal if required, often utilizing orthogonal protecting group strategies where different protecting groups can be removed under distinct chemical conditions organic-chemistry.orgfiveable.me.

Influence of Protective Groups on Reactivity and Conformationorganic-chemistry.org

Protective groups, such as the Boc groups in this compound, significantly influence the reactivity and conformational preferences of amino acids and the resulting peptides. The Boc group is known for its stability towards nucleophiles and bases, making it compatible with a wide range of synthetic conditions, including those used in peptide coupling fiveable.me. This stability allows for efficient peptide chain elongation without premature deprotection of the α-amino group.

Conformationally, the presence of the Boc groups can influence the flexibility and preferred spatial arrangement of the ornithine side chain. While the Boc group itself is relatively small, its attachment to the amino groups can subtly alter the local electronic and steric environment. In the context of peptide synthesis, the protecting groups can influence the solubility and aggregation properties of the growing peptide chain, which can, in turn, affect coupling efficiency and reaction rates organic-chemistry.org. For instance, bulky or polar protecting groups might hinder aggregation, promoting better swelling of the resin and improved accessibility of reactive sites. The choice of protecting group strategy, including the use of Boc groups, is therefore critical for optimizing peptide synthesis yields and purity. The Boc group is typically acid-labile, allowing for its removal under acidic conditions, a characteristic that is fundamental to its utility in peptide synthesis fiveable.me.

Analytical and Characterization Techniques in Research on Boc Orn Boc Oh

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Boc-Orn(Boc)-OH. Both one-dimensional (¹H NMR) and two-dimensional (¹³C NMR) techniques are used to confirm that the synthesized molecule corresponds to the expected structure. ruifuchemical.com NMR provides detailed information about the chemical environment of each atom, confirming the presence of the ornithine backbone and the successful attachment of the two tert-butoxycarbonyl (Boc) protecting groups at the α- and δ-amino positions.

In ¹H NMR analysis, the spectrum will show characteristic signals for the protons of the two Boc groups, which typically appear as a prominent singlet in the upfield region. The protons of the ornithine backbone (α-CH, and β-, γ-, δ-CH₂) exhibit distinct multiplets at specific chemical shifts. The presence of labile protons from the carboxylic acid and N-H groups can also be observed. researchgate.netrsc.org

¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom in the molecule. This includes the carbonyl carbons of the carboxylic acid and the two carbamate (B1207046) groups, the quaternary and methyl carbons of the Boc groups, and the carbons of the ornithine side chain. marquette.eduresearchgate.net While specific shifts can vary slightly based on the solvent and concentration, the expected ranges are well-established.

Table 1: Expected NMR Chemical Shift Ranges for this compound

Atom Type Group Expected Chemical Shift (ppm)
¹H NMR Boc (18H) ~1.45 (s)
β, γ-CH₂ (4H) ~1.5-1.9 (m)
δ-CH₂ (2H) ~3.1 (m)
α-CH (1H) ~4.0-4.3 (m)
α-NH (1H) ~5.0-5.5 (d)
δ-NH (1H) ~4.6-5.0 (t)
COOH (1H) >10 (s, br)
¹³C NMR Boc CH₃ ~28.4
β-CH₂ ~25-27
γ-CH₂ ~29-31
δ-CH₂ ~40.0
α-CH ~53-55
Boc C(CH₃)₃ ~80.0
C=O (Boc) ~156.0
C=O (Acid) ~175.0

Note: Chemical shifts are approximate and can vary depending on solvent and experimental conditions. s=singlet, d=doublet, t=triplet, m=multiplet, br=broad.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. Due to the compound's use in stepwise peptide synthesis, exceptionally high purity (typically ≥98%) is required to prevent the accumulation of deletion or side-product sequences in the final peptide. ruifuchemical.comchemimpex.com

The most common method is reversed-phase HPLC (RP-HPLC), which separates compounds based on hydrophobicity. A stationary phase, such as a C18-functionalized silica (B1680970) column, is used with a polar mobile phase. A gradient elution is typically employed, where the concentration of an organic solvent (like acetonitrile) in an aqueous buffer (often containing 0.1% trifluoroacetic acid, TFA) is increased over time. rsc.orgaxios-research.com this compound, being a moderately hydrophobic molecule, elutes at a characteristic retention time, and its purity is determined by integrating the area of its peak relative to the total area of all peaks detected, usually by UV absorbance at around 214 nm.

Table 2: Typical HPLC Conditions for Analysis of this compound

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient A linear gradient, e.g., 5% to 95% B over 20-30 minutes
Flow Rate ~1.0 mL/min
Detection UV Absorbance at 214 nm

| Purity Standard | ≥98.0% |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of this compound and verify its elemental composition. It is often coupled with liquid chromatography (LC-MS) to provide mass confirmation for the peak identified in the HPLC chromatogram. ruifuchemical.com

Electrospray ionization (ESI) is a common soft ionization technique used for this analysis, as it minimizes fragmentation and typically produces a protonated molecular ion [M+H]⁺. The measured mass-to-charge ratio (m/z) is compared to the theoretical value calculated from the molecular formula (C₁₅H₂₈N₂O₆), providing strong evidence of the compound's identity. axios-research.com

Table 3: Theoretical Mass-to-Charge (m/z) Ratios for this compound Adducts

Molecular Formula Molecular Weight Ion Adduct Theoretical m/z
C₁₅H₂₈N₂O₆ 332.39 g/mol [M+H]⁺ 333.20
[M+Na]⁺ 355.18

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the this compound molecule. The infrared spectrum provides a molecular "fingerprint" by showing the absorption of IR radiation at specific wavenumbers corresponding to the vibrational frequencies of different chemical bonds. pitt.edu For this compound, FT-IR is used to confirm the presence of the key structural components: the carboxylic acid, the N-H bonds of the carbamates, and the carbonyl groups. rsc.org The spectrum is a rapid and non-destructive way to verify that the Boc protection has been successful and that the carboxylic acid moiety is intact. sigmaaldrich.com

Table 4: Characteristic FT-IR Absorption Bands for this compound

Functional Group Bond Vibration Characteristic Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 2500-3300 (very broad)
Carbamate N-H stretch 3300-3500
Alkyl C-H stretch 2850-2980
Carboxylic Acid C=O stretch 1700-1725
Carbamate (Boc) C=O stretch 1680-1700
Carboxylic Acid C-O stretch 1210-1320

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is not typically employed for the direct characterization of the small molecule this compound itself. Instead, its primary role in this context is to analyze the secondary structure of larger peptides after the this compound building block has been incorporated into their sequence.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used routinely to monitor the progress of reactions involving this compound and to perform a preliminary assessment of its purity. derpharmachemica.com The stationary phase is typically a silica gel plate, which is polar. chemicalforums.com

A small spot of the compound is applied to the plate, which is then developed in a sealed chamber containing a specific solvent system (mobile phase). The separation occurs based on the compound's relative affinity for the polar stationary phase versus the less polar mobile phase. More polar compounds interact more strongly with the silica and travel shorter distances up the plate, resulting in a lower Retention Factor (Rf value). For this compound, various solvent systems can be used, with the choice depending on the specific reaction being monitored. Visualization is commonly achieved using UV light (if the compound is UV-active) or by staining with reagents like potassium permanganate (B83412) (KMnO₄) or ninhydrin. rsc.org

Table 5: Common TLC Mobile Phase Systems for Boc-Protected Amino Acids

Solvent System (v/v) Polarity Typical Application
5% Methanol in Chloroform Low-Medium Monitoring coupling reactions
10% Methanol in Dichloromethane (B109758) Low-Medium Assessing purity of protected amino acids
30-50% Ethyl Acetate in Hexane Low Separating less polar compounds

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a purified sample of this compound. The experimentally measured percentages are compared against the theoretical values calculated from the compound's molecular formula, C₁₅H₂₈N₂O₆. axios-research.com

This comparison serves as a crucial check of the compound's empirical formula and purity. A close correlation between the experimental and theoretical values provides strong evidence that the correct product has been synthesized and is free from significant impurities that would alter the elemental ratios. This technique is a classic and definitive method for confirming the atomic composition of a newly synthesized compound. marquette.edu

Table 6: Elemental Composition of this compound (C₁₅H₂₈N₂O₆)

Element Symbol Atomic Mass Moles in Formula Mass in Formula Theoretical %
Carbon C 12.011 15 180.165 54.20%
Hydrogen H 1.008 28 28.224 8.49%
Nitrogen N 14.007 2 28.014 8.43%
Oxygen O 15.999 6 95.994 28.88%

| Total | | | | 332.397 | 100.00% |

X-ray Fiber Diffraction

X-ray Fiber Diffraction (XFD) is a powerful technique used to determine the periodic, repeating structures within a material that has been oriented along a single axis, such as a fiber. For molecules like this compound that can self-assemble into elongated fibrils or nanotubes, XFD provides critical insights into the underlying molecular arrangement and intermolecular interactions. When a semi-crystalline fiber is exposed to an X-ray beam, it produces a characteristic diffraction pattern from which key structural dimensions can be calculated.

In the study of self-assembling protected amino acids and short peptides, XFD is instrumental in identifying hallmark secondary structures. Research on analogous molecules, such as Fmoc-protected peptides, has shown that self-assembly often leads to the formation of β-sheet-rich fibrils. acs.orgreading.ac.uk These structures produce a distinctive "cross-β" diffraction pattern, which is a key indicator of amyloid-like assemblies. This pattern is characterized by two primary reflections: a meridional arc (parallel to the fiber axis) typically around 4.7 Å, corresponding to the distance between hydrogen-bonded peptide strands, and an equatorial reflection (perpendicular to the fiber axis), which varies depending on the side-chain packing between the β-sheets.

While specific XFD studies on this compound are not extensively documented, analysis of related Boc-protected dipeptides has confirmed their crystalline nature through X-ray diffraction (XRD), showing sharp Bragg peaks that indicate ordered nanostructure formation. rsc.org For a hypothetical, aligned fiber of self-assembled this compound, XFD would be employed to confirm the presence of ordered packing and measure the critical intermolecular distances that define the architecture.

Table 1: Illustrative X-ray Diffraction Findings for Self-Assembled Boc-Protected Peptides

Compound/SystemObserved Diffraction PeaksStructural InterpretationReference
Boc-PhePhe NanostructuresIntense Bragg peaks at angles <10°Indicates the formation of ordered, crystalline nanostructures. rsc.org
Fmoc-VLK(Boc) FibrilsCross-β patternConfirms the presence of well-defined β-sheets oriented perpendicular to the fibril axis. acs.org
Boc-pNPhepNPheMultiple Bragg peaksCrystalline nature of the self-assembled nanostructures. rsc.org

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a surface at the nanoscale. It is an indispensable tool for directly visualizing the morphology of self-assembled structures formed by molecules like this compound. Unlike electron microscopy, AFM can be performed in air or liquid, allowing for the imaging of samples under near-physiological conditions without the need for complex sample preparation like staining or coating.

In the context of this compound research, AFM would be used to characterize the aggregates formed upon self-assembly in solution. Studies on similar N- and C-protected dipeptides have successfully used AFM to reveal highly organized architectures, including microrods and hollow microtubes. researchgate.net The technique allows for precise measurement of the dimensions of these nanostructures, such as their height, width, and length, providing data that is complementary to the bulk structural information obtained from scattering techniques.

For instance, research on branched peptides incorporating Boc-protected ornithine has utilized AFM to observe the effects of these peptides on bacterial membranes. mdpi.com This demonstrates the technique's utility in visualizing interactions at a molecular level. If this compound were to self-assemble into fibrils, AFM would be the primary method to confirm their morphology, assess their uniformity, and measure their dimensions, which could be in the range of nanometers in height and micrometers in length.

Table 2: Morphological Analysis of Self-Assembled Protected Peptides by AFM

CompoundSolvent SystemObserved MorphologyDimensionsReference
Boc-L-Val-L-Ile-OMeAcetonitrile-waterHighly organized straight net microrodsNot specified researchgate.net
Boc-D-Val-L-Ile-OMeAcetonitrile-waterHexagonal hollow microtube-like architectureNot specified researchgate.net
Self-Assembled Peptide IMethanol-waterSpherical particles~55 nm diameter researchgate.net
Self-Assembled Peptide IIMethanol-waterSpherical particles~175 nm diameter researchgate.net

Small-Angle Neutron Scattering (SANS)

Small-Angle Neutron Scattering (SANS) is a technique used to study the structure of materials on a length scale of approximately 1 to 1000 nanometers. iaea.org It is particularly well-suited for the analysis of soft matter and biological systems in solution. SANS provides information about the size, shape, and organization of large molecules or aggregates. epj-conferences.org By analyzing the scattering pattern of neutrons from a sample, researchers can build models that describe the structure of the components.

For a self-assembling system based on this compound, SANS is invaluable for characterizing the structures as they exist in a solvent, which is often their native environment for hydrogel formation. Research on β-hairpin peptide amphiphiles, which share characteristics with protected amino acids, demonstrates the power of SANS. nih.gov In these studies, SANS data showed that while the local fibril morphology was similar regardless of the specific hydrophobic amino acid used, the propensity for higher-order assembly into fibril networks was significantly affected. nih.gov

A key advantage of SANS is the ability to use solvent contrast variation. By changing the ratio of light water (H₂O) to heavy water (D₂O) in the solvent, different parts of a molecular assembly can be made "visible" or "invisible" to neutrons. This allows for the detailed characterization of core-shell structures or the hydration shell around a fibril. whiterose.ac.uk SANS experiments on this compound hydrogels could thus determine the average fibril radius, cross-sectional shape, and the extent of solvent association within the gel network, providing a comprehensive picture of the hydrogel's architecture.

Table 3: Structural Parameters from SANS Analysis of Self-Assembling Peptides

Peptide SystemKey Finding from SANSDerived ParametersReference
β-Hairpin Peptide HydrogelsLocal fibril morphology is largely unaffected by hydrophobic residue type.Fibril dimensions, persistence length, network characteristics. nih.gov
CLN025 β-HairpinCharacterization of hairpin self-assembly and hydration in aqueous solution.Size and shape of assembled objects, mapping of hydration shell. whiterose.ac.uk
Modified Single Amino AcidsUsed to characterize distinct self-assembled structures and morphological transitions.Correlation length (L), a measure of the average distance between network cross-links. researchgate.net

Future Directions and Advanced Research Considerations

Optimization of Green Chemistry Routes for Boc-Orn(Boc)-OH Synthesis

The chemical industry is progressively shifting towards more sustainable and environmentally benign synthetic methodologies. For the synthesis of Boc-protected amino acids like this compound, this involves moving away from traditional methods that often rely on hazardous reagents and solvents. A promising green alternative that has been developed involves the use of dimethyl carbonate (DMC) for both protection and esterification steps researchgate.net. This approach stands in contrast to classic methodologies that might employ reagents like phosgene derivatives for Boc protection, which are highly toxic.

The optimization of these green routes for the specific synthesis of this compound presents a key area of future research. This includes enhancing reaction efficiency, minimizing waste, and utilizing renewable resources. The principles of green chemistry, such as atom economy and the use of safer solvents, are central to these efforts. For instance, research is ongoing to replace harmful solvents like DMF or DCM with more environmentally friendly options such as ethyl acetate or 2-methyl tetrahydrofuran in peptide synthesis, a field where this compound is a crucial building block greentech.fr. The development of catalytic processes that can operate under milder conditions and with higher selectivity will also be instrumental in making the synthesis of this compound and its derivatives more sustainable.

A comparative overview of traditional versus green synthetic approaches for Boc-protected amino acids is presented below:

FeatureTraditional SynthesisGreen Synthesis
Protecting Agent Often involves hazardous reagentsUtilizes safer alternatives like Dimethyl Carbonate (DMC) researchgate.net
Solvents Typically uses chlorinated solvents (e.g., DCM)Employs greener solvents (e.g., ethyl acetate, 2-methyl THF) greentech.fr
Byproducts Can generate significant toxic wasteAims for minimal and non-toxic byproducts
Energy Consumption May require harsh reaction conditionsStrives for reactions at ambient temperature and pressure

Expanding the Repertoire of Modified Ornithine Derivatives

This compound serves as a foundational building block for the synthesis of a diverse array of modified ornithine derivatives. The expansion of this repertoire is a vibrant area of research, driven by the need for novel molecular tools in peptide synthesis, drug discovery, and materials science. Researchers are actively exploring the synthesis of ornithine derivatives with unique side-chain modifications to impart specific functionalities.

One avenue of exploration involves the acylation and sulfonation of the delta-amino group of ornithine to create building blocks for combinatorial libraries nih.govresearchgate.net. This approach allows for the introduction of a wide range of chemical diversity into peptides, which can be screened for various biological activities nih.govresearchgate.net. The synthesis of these derivatives often requires careful optimization of coupling conditions to avoid side reactions, such as intramolecular cyclization nih.govresearchgate.net.

Furthermore, the incorporation of ornithine derivatives into peptides can enhance their therapeutic properties. For instance, ornithine can be incorporated into peptides to improve their stability against enzymatic degradation and enhance their bioactivity nih.gov. The development of ornithine-containing peptides is being explored for applications in treating liver disease, metabolic disorders, and as antibiotics nih.gov. The ability to introduce non-canonical amino acids like ornithine through biosynthetic pathways or chemical modifications opens up new possibilities for peptide engineering nih.gov.

Examples of strategies to expand the repertoire of ornithine derivatives include:

Side-chain functionalization: Introducing various acyl and sulfonyl groups to the delta-amino group nih.govresearchgate.net.

Incorporation of unnatural amino acids: Synthesizing peptides containing ornithine and other non-proteinogenic amino acids to enhance stability and bioactivity nih.gov.

Development of novel protecting group strategies: Utilizing orthogonal protecting groups to allow for selective modification of the ornithine side chain.

Computational Modeling and Simulation in Peptide and Supramolecular Design

Computational modeling and simulation are becoming indispensable tools in the rational design of complex molecular systems, including peptides and supramolecular assemblies incorporating this compound and its derivatives. These in silico methods provide valuable insights into molecular structure, dynamics, and interactions, thereby guiding experimental efforts and accelerating the discovery of new functional molecules.

Supramolecular chemistry is another area where computational modeling is making a significant impact. The design of self-assembling systems based on ornithine derivatives can be guided by simulations that predict the non-covalent interactions driving the assembly process nih.govresearchgate.netnih.govrsc.org. Techniques such as Hirshfeld surface analysis can be used to visualize and quantify intermolecular interactions within a crystal structure, providing a deeper understanding of the forces that govern molecular packing nih.govresearchgate.netnih.gov. A detailed study on an ornithine derivative utilized this method to analyze supramolecular interactions, revealing the importance of H…O, O…H, and C…H contacts in stabilizing the crystal packing nih.govresearchgate.netnih.gov.

Computational TechniqueApplication in this compound Research
Molecular Docking Predicting the binding of ornithine-containing peptides to biological targets.
Molecular Dynamics (MD) Simulations Simulating the conformational dynamics of peptides and supramolecular assemblies mdpi.com.
Quantum Mechanics (QM) Calculations Determining electronic properties and reaction mechanisms.
Hirshfeld Surface Analysis Analyzing and visualizing intermolecular interactions in crystal structures of ornithine derivatives nih.govresearchgate.netnih.gov.

Novel Biomedical Applications of this compound Derivatives

The unique structural and chemical properties of this compound and its derivatives make them attractive candidates for a range of novel biomedical applications. Research in this area is focused on leveraging these properties to develop new therapeutic agents, drug delivery systems, and diagnostic tools.

One of the most promising applications is in the development of peptide-based therapeutics. The incorporation of ornithine into peptides can enhance their stability, bioavailability, and target specificity nih.govnbinno.com. For example, ornithine-containing peptides are being investigated for their potential to treat metabolic disorders and as antimicrobial agents nih.gov. The ability to modify the side chain of ornithine provides a handle for attaching other molecules, such as targeting ligands or imaging agents, to create multifunctional therapeutic constructs.

This compound derivatives are also playing a crucial role in the design of novel drug delivery systems nih.govmdpi.comyoutube.com. The cationic nature of the ornithine side chain at physiological pH can be exploited to facilitate the delivery of nucleic acids and other therapeutic payloads across cell membranes. For instance, ornithine has been conjugated to GFP-labeled peptides to enhance their cell permeability chemicalbook.com. This highlights the potential of these compounds in the development of cell-penetrating peptides for targeted drug delivery vulcanchem.com.

Emerging biomedical applications include:

Antimicrobial peptides: Designing peptides with enhanced activity and reduced toxicity.

Gene delivery: Developing polyornithine-based vectors for the delivery of DNA and siRNA.

Tissue engineering: Creating biocompatible scaffolds that promote cell growth and tissue regeneration.

Diagnostic probes: Synthesizing labeled ornithine derivatives for in vivo imaging and diagnostics.

Integration with Organocatalysis and Metal Catalysis in Synthesis

The fields of organocatalysis and metal catalysis offer powerful tools for the stereoselective synthesis of complex molecules, including amino acid derivatives like this compound. The integration of these catalytic methods into the synthesis of ornithine-based building blocks is an active area of research aimed at developing more efficient, selective, and sustainable synthetic routes.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a valuable strategy for asymmetric synthesis. While proline is a well-known organocatalyst, other naturally occurring amino acids, such as arginine, have also shown catalytic activity in certain reactions mdpi.com. The application of organocatalysis to the synthesis of this compound and its derivatives could lead to the development of novel methods for controlling stereochemistry and introducing functional groups with high precision.

Metal catalysis, particularly with transition metals, provides a broad range of transformations that can be applied to the synthesis and modification of amino acids. For example, rhodium-catalyzed nitrenoid C-H insertion has been used as a key step in the synthesis of a constrained bicyclic proline analog nih.gov. Similar strategies could be adapted for the synthesis of novel constrained ornithine derivatives. The development of new metal catalysts and catalytic reactions that are compatible with the functional groups present in amino acids is a key challenge and an area of significant research interest.

The synergy between these catalytic approaches and traditional synthetic methods will likely lead to more versatile and powerful strategies for accessing a wide range of structurally diverse and functionally complex ornithine derivatives for various applications.

Q & A

Basic Research Question

  • Storage Conditions : Store at -20°C in anhydrous DMSO aliquots to prevent hydrolysis; avoid freeze-thaw cycles .
  • Purity Checks : Reassess purity via HPLC before critical experiments, especially after prolonged storage .
  • Moisture Control : Use gloveboxes or desiccators during weighing to prevent Boc-group degradation .

How can researchers validate the role of this compound in chiral resolution processes?

Advanced Research Question

  • Chiral Chromatography : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers .
  • Circular Dichroism (CD) : Compare CD spectra of resolved products to reference standards to confirm enantiopurity .
  • X-ray Crystallography : Resolve crystal structures of this compound co-crystals with chiral auxiliaries to study binding motifs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Boc-orn(boc)-OH
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.